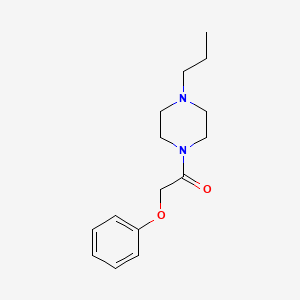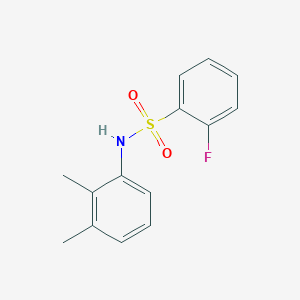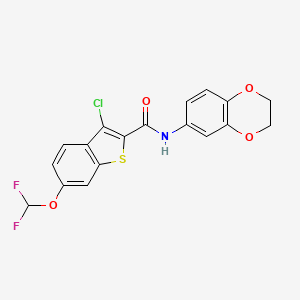![molecular formula C11H10F3NO B10966531 N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B10966531.png)
N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide, with the chemical formula C₁₂H₁₁F₃N₂OS, is a fascinating compound Its molecular weight is approximately 288289 Da, and it contains a cyclopropane ring
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. One common approach involves the reaction of an appropriate amine (such as 3-(trifluoromethyl)aniline) with a suitable cyclopropanecarboxylic acid derivative. The reaction typically occurs under mild conditions, and the resulting amide is isolated.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers and manufacturers optimize reaction conditions, catalysts, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity:: N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield secondary amines or other reduced derivatives.
Substitution: The trifluoromethyl group provides unique reactivity, allowing substitution reactions.
Other Transformations: Depending on reaction conditions, it may engage in cyclizations, rearrangements, or cyclodimerizations.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of suitable catalysts.
Other Reactions: Acidic or basic conditions, heat, and metal catalysts.
Major Products:: The specific products depend on the reaction type. For example:
- Oxidation may yield carboxylic acids.
- Reduction could lead to secondary amines.
- Substitution reactions may form various amides or derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Agrochemicals: It may serve as a building block for crop protection agents.
Materials Science: Its reactivity makes it valuable for designing functional materials.
Biological Studies: Investigating its interactions with proteins and enzymes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully. It may modulate cellular processes, signaling cascades, or enzyme activities.
Comparison with Similar Compounds
While N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide is unique, similar compounds include:
N-(3-(trifluoromethyl)phenyl)thioureas: These share the trifluoromethylphenyl moiety.
Other Cyclopropanecarboxamides: Explore related structures for comparative analysis.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-2-1-3-9(6-8)15-10(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16) |
InChI Key |
LRDASMGXTMFSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966459.png)
![1-(2,4-Difluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966464.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10966472.png)


methanone](/img/structure/B10966502.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966518.png)
methanone](/img/structure/B10966536.png)


![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)
![N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966551.png)
